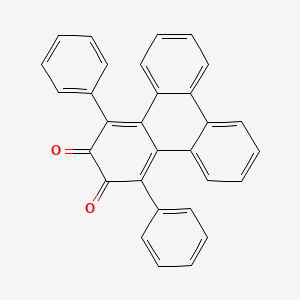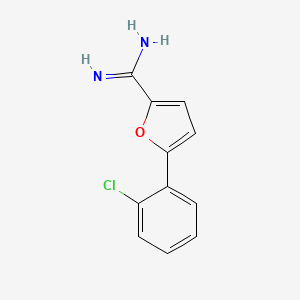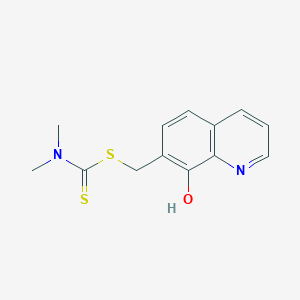
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of 8-hydroxyquinoline, a compound with a rich history of biological activity and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate typically involves the reaction of 8-hydroxyquinoline with dimethylcarbamodithioic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups, expanding the compound’s utility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with enhanced biological activity .
Aplicaciones Científicas De Investigación
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the development of materials for optoelectronic devices and as a chelating agent in various industrial processes
Mecanismo De Acción
The mechanism of action of (8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. Additionally, it may interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
Quinoline N-oxides: Oxidized derivatives with enhanced antimicrobial properties.
Dimethylcarbamodithioic acid derivatives: Compounds with similar chemical structures and applications.
Uniqueness
(8-Hydroxyquinolin-7-yl)methyl dimethylcarbamodithioate stands out due to its unique combination of the 8-hydroxyquinoline moiety and the dimethylcarbamodithioate group. This combination enhances its biological activity and expands its range of applications compared to similar compounds .
Propiedades
Número CAS |
87236-69-9 |
|---|---|
Fórmula molecular |
C13H14N2OS2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(8-hydroxyquinolin-7-yl)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C13H14N2OS2/c1-15(2)13(17)18-8-10-6-5-9-4-3-7-14-11(9)12(10)16/h3-7,16H,8H2,1-2H3 |
Clave InChI |
KCMAPLVTPZQOTN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SCC1=C(C2=C(C=CC=N2)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)
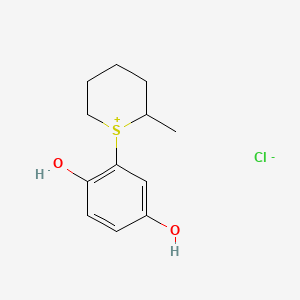
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
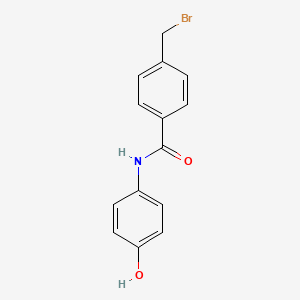
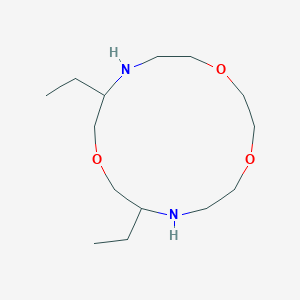
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
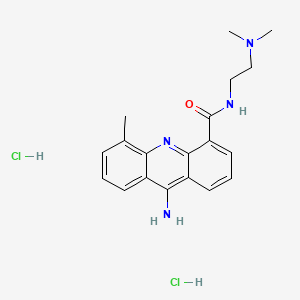
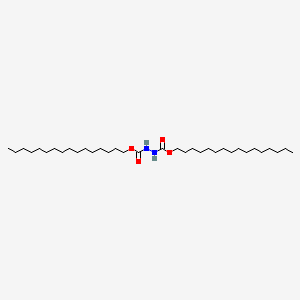
![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
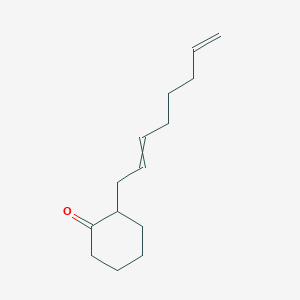
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
